Chst15-IN-1

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

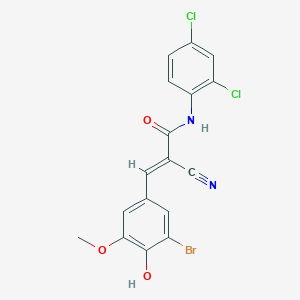

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrCl2N2O3/c1-25-15-6-9(5-12(18)16(15)23)4-10(8-21)17(24)22-14-3-2-11(19)7-13(14)20/h2-7,23H,1H3,(H,22,24)/b10-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRFHFNDPXNWVTL-ONNFQVAWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)Cl)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)Cl)Cl)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrCl2N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Chst15-IN-1 in Chondroitin Sulfate E (CS-E) Sulfation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chondroitin sulfate proteoglycans (CSPGs) are key components of the extracellular matrix and play a critical role in various physiological and pathological processes, including neural development, injury-induced glial scar formation, and cancer progression. The biological activity of CSPGs is largely determined by their sulfation patterns, with specific sulfation motifs mediating distinct cellular responses. One such motif, Chondroitin Sulfate E (CS-E), characterized by sulfation at both the C-4 and C-6 positions of the N-acetylgalactosamine (GalNAc) residue, has been identified as a potent inhibitor of axon regeneration. The biosynthesis of the CS-E motif is catalyzed by the enzyme N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase, also known as Carbohydrate Sulfotransferase 15 (CHST15).[1]

Given the inhibitory role of CS-E in neural repair, CHST15 has emerged as a promising therapeutic target for promoting nerve regeneration after injury. Chst15-IN-1 is a potent and selective small-molecule inhibitor of CHST15.[2][3] This technical guide provides an in-depth overview of the role of this compound in the sulfation of CS-E, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its characterization.

Mechanism of Action of this compound

This compound is a reversible covalent inhibitor of CHST15.[2] Its mechanism of action is attributed to the presence of an α,β-unsaturated cyanoacrylamide moiety, which acts as an electrophile that can react with nucleophilic amino acid residues, such as cysteine, within the enzyme's active site.[2][4] This covalent interaction is reversible, allowing for a dynamic inhibition of CHST15 activity.[2] Kinetic analyses have demonstrated that longer pre-incubation times of this compound with the enzyme lead to greater inhibition, which is consistent with a covalent mechanism.[2] However, the enzyme's activity can be rapidly restored upon dilution, confirming the reversible nature of the inhibition.[2]

Quantitative Data

The inhibitory potency of a precursor to this compound, referred to in the literature as compound 34, has been characterized against CHST15 and other related sulfotransferases. The following table summarizes the available quantitative data.

| Enzyme | IC50 Value (μM) | Reference |

| Chst15 (Carbohydrate Sulfotransferase 15) | 2.0 - 2.5 | [2] |

| Chst11 (Chondroitin 4-O-Sulfotransferase) | 2.0 - 2.5 | [2] |

| Ust (Chondroitin 2-O-Sulfotransferase) | 2.0 - 2.5 | [2] |

| Hs3st1 (Heparan 3-O-Sulfotransferase) | 2.0 - 2.5 | [2] |

| Sult1e1 (Cytosolic Sulfotransferase) | 19 - 42 | [2] |

| Sult2b1a (Cytosolic Sulfotransferase) | 19 - 42 | [2] |

| Sult2b1b (Cytosolic Sulfotransferase) | 19 - 42 | [2] |

In cellular assays, treatment of Neu7 astrocytes with 10 μM or 25 μM of the inhibitor showed a significant, dose-dependent decrease in cell-surface CS-E expression.[4]

Experimental Protocols

CHST15 Enzyme Inhibition Assay ([35S]-Labeling)

This assay directly measures the enzymatic activity of CHST15 by monitoring the incorporation of a radiolabeled sulfate group from [35S]-3'-phosphoadenosine 5'-phosphosulfate ([35S]-PAPS) into its substrate, Chondroitin Sulfate A (CS-A).

Materials:

-

Recombinant human CHST15

-

Chondroitin Sulfate A (CS-A) from bovine trachea

-

[35S]-PAPS

-

HEPES buffer (50 mM, pH 7.2)

-

Protamine chloride

-

Triton X-100

-

Dithiothreitol (DTT)

-

EDTA

-

This compound or other test compounds

-

Scintillation fluid

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing 50 mM HEPES (pH 7.2), 10 mM MnCl₂, 10 mM MgCl₂, 1.25 mg/mL protamine chloride, 0.1% Triton X-100, and 1 mM DTT.

-

Add 2 µg of CS-A as the acceptor substrate.

-

Add varying concentrations of this compound or vehicle control (DMSO).

-

Initiate the reaction by adding 50 ng of recombinant human CHST15 and 0.5 µCi of [35S]-PAPS.

-

Incubate the reaction at 37°C for 20 minutes.

-

Stop the reaction by adding 10 µL of 100 mM EDTA.

-

Spot the reaction mixture onto glass fiber filters.

-

Wash the filters three times with 1 M NaCl and once with water to remove unincorporated [35S]-PAPS.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for the [35S]-Labeling Enzyme Inhibition Assay.

Cell-Based Assay for CS-E Sulfation (Immunofluorescence)

This protocol describes the detection of CS-E on the surface of astrocytes using immunofluorescence, providing a method to assess the efficacy of this compound in a cellular context.

Materials:

-

Neu7 astrocyte cell line

-

DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin

-

Poly-D-lysine coated coverslips or chamber slides

-

This compound

-

Paraformaldehyde (PFA), 4% in PBS

-

Blocking buffer (e.g., 5% goat serum in PBS)

-

Primary antibody: anti-CS-E monoclonal antibody

-

Secondary antibody: Fluorophore-conjugated goat anti-mouse IgM

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed Neu7 astrocytes on poly-D-lysine coated coverslips in a 24-well plate at an appropriate density.

-

Allow cells to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 10 µM and 25 µM) or vehicle control (DMSO) for 24 hours.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary anti-CS-E antibody diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslips onto glass slides using mounting medium.

-

Image the cells using a fluorescence microscope.

-

Quantify the fluorescence intensity of CS-E staining per cell to determine the dose-dependent effect of this compound.

Caption: Workflow for CS-E Immunofluorescence Staining in Astrocytes.

Signaling Pathways and Biological Effects

The inhibition of CHST15 by this compound leads to a reduction in the biosynthesis of CS-E. This has significant implications for overcoming the inhibitory environment of the glial scar that forms after central nervous system (CNS) injury.[5] CSPGs, particularly those containing the CS-E motif, are potent inhibitors of axonal growth.[6] They exert their effects by binding to neuronal receptors, which in turn activates intracellular signaling cascades that lead to growth cone collapse and inhibition of neurite outgrowth.

By reducing the levels of CS-E, this compound effectively diminishes the inhibitory signals mediated by CSPGs, thereby promoting an environment more conducive to axonal regeneration.[4] This can lead to enhanced motor function recovery and nerve tissue regeneration in in vivo models of spinal cord injury.[5]

Caption: Signaling pathway of this compound in promoting axon regeneration.

Conclusion

This compound represents a valuable research tool and a potential therapeutic lead for conditions where the inhibition of CS-E biosynthesis is desirable, particularly in the context of promoting neural repair after injury. Its well-characterized mechanism of action, potent inhibitory activity against CHST15, and demonstrated efficacy in cellular models make it a powerful modulator of CSPG-mediated signaling. The experimental protocols provided in this guide offer a framework for researchers to further investigate the role of CHST15 and the therapeutic potential of its inhibitors. As our understanding of the complex roles of specific chondroitin sulfate sulfation patterns continues to grow, selective inhibitors like this compound will be instrumental in dissecting these functions and developing novel therapeutic strategies.

References

- 1. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]

- 2. Discovery of a Small-Molecule Modulator of Glycosaminoglycan Sulfation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hsiehwilsonlab.caltech.edu [hsiehwilsonlab.caltech.edu]

- 4. ptglab.com [ptglab.com]

- 5. Inhibition of Astrocytic Carbohydrate Sulfotransferase 15 Promotes Nerve Repair After Spinal Cord Injury via Mitigation of CSPG Mediated Axonal Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Increased CHST15 follows decline in arylsulfatase B (ARSB) and disinhibition of non-canonical WNT signaling: potential impact on epithelial and mesenchymal identity - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Chst15-IN-1 in the Regulation of Glycosaminoglycan Sulfation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycosaminoglycan (GAG) sulfation is a critical post-translational modification that dictates the biological functions of proteoglycans in a vast array of physiological and pathological processes. The specific patterns of sulfation on GAG chains, such as chondroitin sulfate (CS), create binding sites for signaling molecules, thereby modulating cell adhesion, migration, proliferation, and tissue morphogenesis. Carbohydrate sulfotransferase 15 (CHST15), also known as N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase, is a key enzyme responsible for the biosynthesis of chondroitin sulfate type E (CS-E), a highly sulfated GAG implicated in various diseases, including cancer, fibrosis, and neurological disorders.[1][2][3] Chst15-IN-1 is a potent and selective small-molecule inhibitor of CHST15 and other GAG sulfotransferases.[4][5][6] This technical guide provides an in-depth overview of the effects of this compound on GAG sulfotransferases, including quantitative inhibitory data, detailed experimental protocols for its characterization, and visual representations of the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting GAG sulfation.

Introduction to Glycosaminoglycan Sulfotransferases and CHST15

Glycosaminoglycans are long, linear polysaccharides composed of repeating disaccharide units.[5] The sulfation of these chains, catalyzed by a family of sulfotransferase enzymes in the Golgi apparatus, generates immense structural diversity that underlies their functional specificity.[5][7] CHST15 is a type II transmembrane glycoprotein that catalyzes the transfer of a sulfo group from the universal sulfate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the 6-position of N-acetylgalactosamine-4-sulfate (GalNAc(4S)) residues within chondroitin sulfate chains.[2][8] This action converts chondroitin sulfate A (CS-A) to chondroitin sulfate E (CS-E).[2] Dysregulation of CHST15 activity and the subsequent overproduction of CS-E have been linked to the progression of various diseases, making it an attractive target for therapeutic intervention.[1][9][10][11][12]

This compound: A Potent Inhibitor of GAG Sulfotransferases

This compound is a cell-permeable, small-molecule inhibitor identified through high-throughput screening for its ability to block CHST15 activity.[4][5] It has been shown to be a potent, reversible-covalent inhibitor of CHST15.[6] Its inhibitory effects extend to other closely related GAG sulfotransferases, highlighting its potential as a tool to modulate overall GAG sulfation.[4][5][6]

Quantitative Inhibitory Activity of this compound

The inhibitory potency of this compound (referred to as compound 34 in the cited literature) against various sulfotransferases has been quantified using biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Enzyme | Substrate Type | IC50 (μM) | Reference |

| GAG Sulfotransferases | |||

| Chst15 (Human) | Glycosaminoglycan | 2.0 - 2.5 | [4][5] |

| Chst11 (Chondroitin 4-O-sulfotransferase) | Glycosaminoglycan | 2.0 - 2.5 | [4][5] |

| Ust (Chondroitin 2-O-sulfotransferase) | Glycosaminoglycan | 2.0 - 2.5 | [4][5] |

| Hs3st1 (Heparan 3-O-sulfotransferase 1) | Glycosaminoglycan | 2.0 - 2.5 | [4][5] |

| Cytosolic Sulfotransferases | |||

| Sult1e1 | Steroid | 19 - 42 | [4][5] |

| Sult2b1a | Steroid | 19 - 42 | [4][5] |

| Sult2b1b | Steroid | 19 - 42 | [4][5] |

| Sult1c1 | Small Molecule | >100 | [4][5] |

Table 1: Inhibitory activity of this compound against a panel of sulfotransferases. Data are presented as IC50 values in micromolar (μM).

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on GAG sulfotransferase activity.

Enzyme-Coupled Fluorescence-Based High-Throughput Screening Assay

This assay is used for the initial screening and identification of Chst15 inhibitors.[4][5]

Principle: The activity of CHST15 is coupled to that of a cytosolic sulfotransferase, Sult1c1. CHST15 utilizes the sulfate donor PAPS, generating PAP as a byproduct. Sult1c1 then regenerates PAPS from PAP using a non-fluorescent substrate, 4-methylumbelliferyl sulfate (MUS), as the sulfate donor. This reaction releases the fluorescent product 4-methylumbelliferone (MU), which can be quantified to determine CHST15 activity. Inhibition of CHST15 leads to a decrease in the fluorescent signal.

Materials:

-

Recombinant human CHST15

-

Recombinant human Sult1c1

-

3'-phosphoadenosine 5'-phosphosulfate (PAPS)

-

Chondroitin Sulfate A (CS-A)

-

4-methylumbelliferyl sulfate (MUS)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

96-well or 1536-well microplates

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Prepare a reaction mixture containing assay buffer, CS-A, MUS, and Sult1c1.

-

Add the test compound (e.g., this compound) at various concentrations to the wells of the microplate.

-

Add recombinant CHST15 to initiate the reaction.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Measure the fluorescence intensity of 4-methylumbelliferone.

-

Calculate the percent inhibition relative to a control reaction without the inhibitor.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

[³⁵S]-Labeling Radiometric Assay

This is a direct and sensitive assay to validate the inhibitory activity of compounds identified from the primary screen.[4]

Principle: This assay directly measures the incorporation of a radiolabeled sulfate group from [³⁵S]-PAPS into the GAG substrate, CS-A, catalyzed by CHST15. The radiolabeled product is then separated from the unreacted [³⁵S]-PAPS, and the radioactivity of the product is quantified by scintillation counting.

Materials:

-

Recombinant human CHST15

-

[³⁵S]-PAPS (radiolabeled sulfate donor)

-

Chondroitin Sulfate A (CS-A)

-

Assay Buffer (e.g., 50 mM MES, pH 6.5, 1% Triton X-100, 10 mM MnCl2, 5 mM CaCl2, 1 mM DTT)

-

DEAE-Sephacel resin or similar anion exchange chromatography medium

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Set up reaction mixtures containing assay buffer, CS-A, and the test inhibitor at various concentrations.

-

Add recombinant CHST15 to each reaction.

-

Initiate the reaction by adding [³⁵S]-PAPS.

-

Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a high concentration of non-radiolabeled PAPS or by heat inactivation.

-

Separate the [³⁵S]-labeled CS-A product from unreacted [³⁵S]-PAPS using anion exchange chromatography (e.g., passing the reaction mixture through a DEAE-Sephacel column).

-

Elute the [³⁵S]-labeled CS-A.

-

Add scintillation cocktail to the eluate and measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition and determine the IC50 value as described for the fluorescence assay.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by this compound and the workflows of the experimental protocols.

Signaling Pathways

Experimental Workflows

Therapeutic Implications and Future Directions

The development of this compound and other GAG sulfotransferase inhibitors opens new avenues for therapeutic intervention in a range of diseases. By modulating the sulfation patterns of GAGs, these small molecules can disrupt the pathological signaling cascades that drive disease progression.

-

Neuroregeneration: Over-sulfated CSPGs are major inhibitors of axonal regeneration after spinal cord injury.[4][5][13] By reducing the levels of CS-E, this compound has been shown to reverse CSPG-mediated inhibition of axonal growth, suggesting its potential as a therapeutic for promoting neuronal repair.[4][5][6][13]

-

Fibrosis: CHST15 is implicated in the pathogenesis of fibrosis in various organs, including the lungs and colon.[9][11] Inhibition of CHST15 has been shown to reduce collagen production and fibroblast activation, highlighting its potential as an anti-fibrotic agent.[9]

-

Cancer: Aberrant GAG sulfation is a hallmark of the tumor microenvironment and contributes to cancer cell proliferation, invasion, and metastasis.[1][3][10] Targeting CHST15 may represent a novel strategy to disrupt the tumor-promoting functions of the extracellular matrix.[1][3][10]

Future research will likely focus on optimizing the selectivity and pharmacokinetic properties of this compound and related compounds for in vivo applications. Further elucidation of the complex interplay between specific GAG sulfation patterns and disease-relevant signaling pathways will be crucial for the successful clinical translation of this promising therapeutic approach.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of GAG sulfation in health and disease. Its ability to potently and selectively inhibit CHST15 and other GAG sulfotransferases provides a means to dissect the intricate functions of specific sulfation motifs. The data and protocols presented in this technical guide offer a comprehensive resource for researchers aiming to explore the therapeutic potential of targeting GAG sulfotransferases. As our understanding of the "sulfocode" deepens, the targeted modulation of GAG sulfation with inhibitors like this compound holds great promise for the development of novel therapies for a wide range of challenging diseases.

References

- 1. What are CHST15 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Increased CHST15 follows decline in arylsulfatase B (ARSB) and disinhibition of non-canonical WNT signaling: potential impact on epithelial and mesenchymal identity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gene - CHST15 [maayanlab.cloud]

- 4. hsiehwilsonlab.caltech.edu [hsiehwilsonlab.caltech.edu]

- 5. Discovery of a Small-Molecule Modulator of Glycosaminoglycan Sulfation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. An Overview of in vivo Functions of Chondroitin Sulfate and Dermatan Sulfate Revealed by Their Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. Silencing of Carbohydrate Sulfotransferase 15 Hinders Murine Pulmonary Fibrosis Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ascopubs.org [ascopubs.org]

- 11. Pivotal Role of Carbohydrate Sulfotransferase 15 in Fibrosis and Mucosal Healing in Mouse Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CHST15 carbohydrate sulfotransferase 15 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 13. Inhibition of Astrocytic Carbohydrate Sulfotransferase 15 Promotes Nerve Repair After Spinal Cord Injury via Mitigation of CSPG Mediated Axonal Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Neuronal Repair: A Technical Guide to the Therapeutic Potential of Chst15-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the therapeutic potential of Chst15-IN-1, a potent and selective inhibitor of Carbohydrate Sulfotransferase 15 (Chst15), in the context of neuronal repair. This compound represents a promising strategy to overcome the inhibitory barriers that impede axonal regeneration following central nervous system (CNS) injury. This document outlines the core mechanism of action, summarizes key preclinical data, provides detailed experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction: Targeting the Inhibitory Microenvironment

Following injury to the CNS, such as spinal cord injury (SCI), a significant barrier to functional recovery is the formation of a glial scar and the upregulation of chondroitin sulfate proteoglycans (CSPGs).[1][2] These molecules, particularly the highly sulfated forms like chondroitin sulfate-E (CS-E), are potent inhibitors of axonal growth and plasticity. Chst15 is the key enzyme responsible for the biosynthesis of the inhibitory CS-E motif.[1][2]

This compound is a small molecule inhibitor designed to selectively target Chst15, thereby reducing the production of inhibitory CSPGs and creating a more permissive environment for neuronal regeneration. Preclinical studies using representative Chst15 inhibitors have demonstrated significant improvements in motor function and tissue repair in models of SCI.[1]

Mechanism of Action

This compound functions as a potent and reversible covalent inhibitor of Chst15. Its primary mechanism of action involves the reduction of CS-E sulfation on CSPGs secreted by astrocytes in the glial scar. This leads to a decrease in the overall inhibitory nature of the extracellular matrix, thereby promoting axonal growth and neuronal repair.[1]

Caption: Therapeutic mechanism of this compound in promoting neuronal repair.

Preclinical Data: In Vitro and In Vivo Efficacy

Studies utilizing BJC-934, a potent Chst15 inhibitor with a similar mechanism to this compound, have provided strong evidence for its therapeutic potential.

In Vitro Data

In vitro experiments using the human astrocytoma cell line SW1088 have demonstrated that Chst15 inhibition significantly impairs key processes involved in glial scar formation.

| Parameter | Cell Line | Concentrations Tested | Outcome |

| Astrocyte Migration | SW1088 | 50 nM, 1 µM, 25 µM | Significant, dose-dependent inhibition of astrocyte migration. |

| CSPG Deposition | SW1088 | 50 nM, 1 µM, 25 µM | Marked reduction in the deposition of CSPGs in the extracellular matrix. |

In Vivo Data

A rat model of spinal cord transection was used to evaluate the in vivo efficacy of the Chst15 inhibitor BJC-934. The inhibitor was administered directly to the lesion site.

| Parameter | Model | Treatment Groups | Outcome |

| Motor Function Recovery (BBB Score) | Rat Spinal Cord Transection | DMSO (Control), 20 µg BJC-934, 500 µg BJC-934 | Both treatment groups showed significantly improved locomotor recovery over 4 weeks compared to control. |

| Lesion Area | Rat Spinal Cord Transection | DMSO (Control), 20 µg BJC-934, 500 µg BJC-934 | Both treatment groups exhibited a significant reduction in the lesion cavity area. |

| Inflammation (Iba-1+ cells) | Rat Spinal Cord Transection | DMSO (Control), 20 µg BJC-934, 500 µg BJC-934 | The 500 µg dose group showed a significant reduction in the density of Iba-1 positive microglia/macrophages. |

Table 1: In Vivo Efficacy of a Chst15 Inhibitor in a Rat SCI Model

| Time Post-Injury | DMSO (Control) Median BBB Score | 20 µg BJC-934 Median BBB Score | 500 µg BJC-934 Median BBB Score |

| Week 1 | ~1 | ~2 | ~2.5 |

| Week 2 | ~2 | ~4 | ~5 |

| Week 3 | ~2.5 | ~5.5 | ~6.5 |

| Week 4 | ~3 | ~6 | ~7.5 |

Table 2: Basso, Beattie, and Bresnahan (BBB) Locomotor Scores (Median Values)

Experimental Protocols

In Vitro Astrocyte Migration (Wound Healing) Assay

This protocol is designed to assess the effect of this compound on the migratory capacity of astrocytes.

-

Cell Culture: Culture SW1088 human astrocytoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Monolayer Formation: Seed cells in a 24-well plate and grow to confluence.

-

Wound Creation: Create a uniform scratch in the cell monolayer using a sterile p200 pipette tip.

-

Treatment: Wash the wells with PBS to remove dislodged cells and replace the medium with fresh medium containing various concentrations of this compound (e.g., 50 nM, 1 µM, 25 µM) or vehicle control (e.g., DMSO).

-

Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 12 hours) for 48 hours using an inverted microscope.

-

Analysis: Quantify the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure for each treatment group.

In Vivo Spinal Cord Injury Model and Drug Administration

This protocol describes the evaluation of this compound in a rat model of SCI.

-

Animal Model: Use adult female Sprague-Dawley rats.

-

Surgical Procedure: Anesthetize the animal and perform a laminectomy at the T9-T10 vertebral level. Create a complete transection of the spinal cord.

-

Drug Administration: Immediately following the injury, administer this compound (e.g., 20 µg or 500 µg dissolved in a biocompatible vehicle) or vehicle control directly into the lesion site.

-

Post-operative Care: Suture the muscle and skin layers and provide appropriate post-operative care, including analgesics and manual bladder expression.

-

Functional Assessment: Evaluate locomotor recovery weekly for at least 4 weeks using the Basso, Beattie, and Bresnahan (BBB) open-field locomotor scale.

-

Histological Analysis: At the end of the study, perfuse the animals and collect the spinal cord tissue for immunohistochemical analysis of lesion size, CSPG deposition (using an anti-CS56 antibody), and neuroinflammation (using an anti-Iba-1 antibody).

Signaling Pathways and Visualizations

CSPG-Mediated Axon Growth Inhibition Signaling Pathway

CSPGs in the glial scar exert their inhibitory effects on axon growth by binding to specific receptors on the neuronal surface, which in turn activates intracellular signaling cascades that lead to growth cone collapse.

Caption: CSPG signaling pathway leading to axon growth inhibition.

Experimental Workflow for In Vivo SCI Study

The following diagram illustrates the workflow for a typical preclinical study evaluating the efficacy of this compound in a rat model of SCI.

Caption: Experimental workflow for in vivo evaluation of this compound.

Conclusion

This compound presents a targeted and promising therapeutic approach for promoting neuronal repair after CNS injury. By inhibiting the synthesis of inhibitory CSPGs, this compound addresses a key obstacle to axonal regeneration. The preclinical data summarized in this guide provide a strong rationale for its further development. The detailed protocols and visualized pathways offer a framework for researchers to investigate and build upon these findings, with the ultimate goal of translating this innovative strategy into clinical applications for patients with spinal cord injury and other neurological disorders.

References

Chst15-IN-1: A Novel Small Molecule Inhibitor for Diminishing Chondroitin Sulfate Proteoglycan (CSPG) Inhibition and Promoting Neural Repair

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Following injury to the central nervous system (CNS), the formation of a glial scar presents a significant barrier to axonal regeneration. A key component of this scar, chondroitin sulfate proteoglycans (CSPGs), potently inhibits neurite outgrowth. Specifically, the chondroitin sulfate-E (CS-E) sulfation motif, synthesized by the enzyme Carbohydrate Sulfotransferase 15 (Chst15), is a major contributor to this inhibitory environment. This technical guide details the function and application of Chst15-IN-1, a potent and selective small molecule inhibitor of Chst15. By reducing the production of CS-E, this compound diminishes the inhibitory effects of CSPGs, thereby promoting nerve repair and functional recovery in preclinical models of spinal cord injury (SCI). This document provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols, and quantitative data supporting the therapeutic potential of this compound.

Introduction: The Challenge of CSPG-Mediated Inhibition in CNS Repair

The limited regenerative capacity of the adult mammalian CNS is a major hurdle in treating conditions such as spinal cord injury (SCI) and traumatic brain injury. A primary reason for this regenerative failure is the formation of a glial scar at the injury site, which creates a physical and chemical barrier to axonal regrowth. Chondroitin sulfate proteoglycans (CSPGs) are a major inhibitory component of the glial scar.[1] The inhibitory activity of CSPGs is largely attributed to their glycosaminoglycan (GAG) chains, particularly the specific sulfation patterns on these chains.[1]

One of the most potent inhibitory sulfation motifs is chondroitin sulfate-E (CS-E).[1] The biosynthesis of CS-E is catalyzed by the enzyme Carbohydrate Sulfotransferase 15 (Chst15), which transfers a sulfate group to the C-6 position of N-acetylgalactosamine (GalNAc) that is already sulfated at the C-4 position.[2] Elevated levels of CS-E in the extracellular matrix (ECM) following CNS injury contribute significantly to the inhibition of axon regeneration.[1][3] Therefore, targeting the production of CS-E represents a promising therapeutic strategy for promoting neural repair.

This compound (also referred to as BJC-934 or compound 34 in the literature) is a first-in-class, cell-permeable, small molecule inhibitor of Chst15.[2][4] This document serves as a technical guide to the mechanism of action of this compound, its effects on CSPG inhibition, and the experimental methodologies used to validate its efficacy.

Mechanism of Action: Targeting the Source of Inhibition

This compound is a potent, reversible covalent inhibitor of GAG sulfotransferases.[5] Its primary mechanism of action is the direct inhibition of Chst15, thereby preventing the synthesis of the highly inhibitory CS-E sulfation motif on CSPGs.[2] By reducing the levels of CS-E, this compound effectively diminishes the overall inhibitory nature of the extracellular matrix surrounding the injury site.[4]

Signaling Pathway of CSPG Inhibition and the Role of this compound

CSPGs, particularly the CS-E motif, exert their inhibitory effects on axon growth by binding to and activating cell surface receptors on neurons. A key receptor for CSPGs is the Protein Tyrosine Phosphatase Sigma (PTPσ).[1] Binding of CS-E to PTPσ triggers a downstream intracellular signaling cascade that ultimately leads to growth cone collapse and inhibition of neurite outgrowth.[1][6]

The signaling pathway initiated by CS-E binding to PTPσ involves the activation of the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK).[7] The RhoA/ROCK pathway is a well-established inhibitor of axonal extension.[7] Activation of this pathway leads to the phosphorylation and inactivation of downstream targets that are crucial for cytoskeletal dynamics and neurite outgrowth. Additionally, PTPσ activation can lead to the dephosphorylation and inactivation of pro-growth signaling molecules such as those in the Akt and Erk pathways.

This compound intervenes at the very beginning of this inhibitory cascade. By preventing the synthesis of CS-E, it reduces the ligand available to activate PTPσ, thereby preventing the initiation of the downstream inhibitory signaling.

Data Presentation: Quantitative Efficacy of this compound

The efficacy of this compound has been demonstrated through both in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound (Compound 34)

| Target Enzyme | IC50 (µM) | Enzyme Class | Reference |

| Chst15 | 2.0 - 2.5 | GAG Sulfotransferase | [2] |

| Chst11 | 2.0 - 2.5 | GAG Sulfotransferase | [2] |

| Ust | 2.0 - 2.5 | GAG Sulfotransferase | [2] |

| Hs3st1 | 2.0 - 2.5 | GAG Sulfotransferase | [2] |

| Sult1e1 | 19 - 42 | Cytosolic Sulfotransferase | [2] |

| Sult2b1a | 19 - 42 | Cytosolic Sulfotransferase | [2] |

| Sult2b1b | 19 - 42 | Cytosolic Sulfotransferase | [2] |

| Sult1c1 | > 100 | Cytosolic Sulfotransferase | [2] |

Table 2: In Vivo Efficacy of this compound (BJC-934) in a Rat Spinal Cord Transection Model

| Parameter | Control (DMSO) | BJC-934 (20 µg) | BJC-934 (500 µg) | Reference |

| BBB Score (at 28 days) | ~2 | ~4 | ~6 | [4] |

| Neurofilament Density (relative to control) | 1.0 | - | Significantly Increased | [4] |

| Glial Scar (Cavity Area) | Larger | - | Significantly Reduced | [4] |

| Inflammatory Cell Infiltration (Iba-1+) | High | - | Significantly Mitigated | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Synthesis of this compound (BJC-934)

A detailed synthesis protocol for this compound (referred to as compound 34) is available in the supplementary information of Cheung et al., 2017 (ACS Chemical Biology). The general scheme involves a Knoevenagel condensation.

In Vitro Neurite Outgrowth Assay

This protocol is adapted from methodologies used to assess the effect of CSPGs and inhibitory molecules on primary neurons.

4.2.1. Materials

-

Primary cortical neurons (E18 rat embryos)

-

Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin/Streptomycin

-

Poly-D-lysine (PDL)

-

Laminin

-

Aggrecan (a major CSPG)

-

This compound (BJC-934)

-

Anti-β-III tubulin antibody

-

Fluorescently labeled secondary antibody

-

DAPI

-

High-content imaging system

4.2.2. Protocol

-

Plate Coating:

-

Coat 96-well imaging plates with 10 µg/mL PDL overnight at 37°C.

-

Wash plates three times with sterile water.

-

Coat plates with 10 µg/mL Aggrecan in PBS for 2 hours at 37°C. For control wells (permissive substrate), coat with 10 µg/mL laminin.

-

Wash plates three times with PBS.

-

-

Neuron Plating:

-

Isolate primary cortical neurons from E18 rat embryos.

-

Plate neurons at a density of 20,000 cells/well in pre-warmed supplemented Neurobasal medium.

-

-

Treatment:

-

After 4 hours, treat the neurons with varying concentrations of this compound (e.g., 50 nM, 1 µM, 25 µM) or vehicle (DMSO).

-

-

Incubation:

-

Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

-

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes.

-

Wash three times with PBS.

-

Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block with 5% goat serum in PBS for 1 hour.

-

Incubate with anti-β-III tubulin antibody (1:500) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (1:1000) and DAPI (1:1000) for 1 hour at room temperature.

-

Wash three times with PBS.

-

-

Imaging and Analysis:

-

Acquire images using a high-content imaging system.

-

Quantify neurite outgrowth parameters (e.g., total neurite length per neuron, number of primary neurites, number of branch points) using automated image analysis software.

-

In Vivo Spinal Cord Injury (SCI) Model

This protocol describes a spinal cord transection model in rats to evaluate the in vivo efficacy of this compound.

4.3.1. Animals

-

Adult female Sprague-Dawley rats (220-250 g)

4.3.2. Surgical Procedure

-

Anesthetize the rat using isoflurane.

-

Perform a laminectomy at the T9-T10 vertebral level to expose the spinal cord.

-

Completely transect the spinal cord using microscissors.

-

Administer this compound (BJC-934) locally to the lesion site. The inhibitor is dissolved in DMSO and then diluted in saline. Doses of 20 µg and 500 µg per 200 g body weight have been used.[4] The control group receives a vehicle injection (DMSO in saline).

-

Suture the muscle and skin layers.

4.3.3. Post-operative Care

-

Administer analgesics (e.g., buprenorphine) and antibiotics.

-

Manually express bladders twice daily until bladder function returns.

-

Provide food and water ad libitum.

4.3.4. Functional Assessment

-

Perform behavioral testing, such as the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale, weekly for 4 weeks to assess hindlimb motor function recovery.

4.3.5. Histological Analysis

-

At the end of the study (e.g., 28 days), perfuse the animals with 4% PFA.

-

Dissect the spinal cords and postfix in 4% PFA overnight, followed by cryoprotection in 30% sucrose.

-

Section the spinal cords on a cryostat.

-

Perform immunofluorescence staining for:

-

Neurofilaments (NF): To assess axonal regeneration.

-

Glial Fibrillary Acidic Protein (GFAP): To delineate the glial scar.

-

Iba-1: To quantify microglia/macrophage infiltration (inflammation).

-

-

Quantify the stained sections using image analysis software to measure neurofilament density, glial scar area, and the number of inflammatory cells.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for promoting neural repair after CNS injury. By targeting the enzymatic source of the inhibitory CS-E sulfation motif, this small molecule effectively reduces the inhibitory barrier posed by the glial scar, leading to enhanced axonal regeneration and functional recovery in preclinical models. The data and protocols presented in this guide provide a solid foundation for further research and development of Chst15 inhibitors as a novel therapeutic strategy for spinal cord injury and other neurological disorders characterized by inhibitory CSPG accumulation.

Future research should focus on optimizing the delivery and pharmacokinetic properties of this compound for clinical translation. Combination therapies, where this compound is used in conjunction with other pro-regenerative factors or rehabilitative training, may offer synergistic effects and further enhance functional recovery. The continued investigation of this compound and similar compounds holds great promise for overcoming the challenges of CNS regeneration and improving outcomes for patients with debilitating neurological injuries.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. cdn.stemcell.com [cdn.stemcell.com]

- 3. Staining of glial fibrillary acidic protein (GFAP) in lumbar spinal cord increases following a sciatic nerve constriction injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Astrocytic Carbohydrate Sulfotransferase 15 Promotes Nerve Repair After Spinal Cord Injury via Mitigation of CSPG Mediated Axonal Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Primary cortical neuron isolation and culture [protocols.io]

- 7. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]

The Role of CHST15-IN-1 in Cancer Cell Proliferation and Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbohydrate sulfotransferase 15 (CHST15), an enzyme responsible for the biosynthesis of chondroitin sulfate E (CS-E), has emerged as a significant player in the tumor microenvironment and cancer progression. Overexpression of CHST15 is associated with poor prognosis in several cancers, including pancreatic, esophageal, and breast cancer.[1][2][3][4][5] This technical guide provides an in-depth overview of the involvement of CHST15 in cancer cell proliferation and apoptosis, with a focus on the effects of a selective small molecule inhibitor, CHST15-IN-1. We will explore the underlying signaling pathways, present available quantitative data, and provide detailed experimental protocols for key assays.

Introduction: CHST15 as a Therapeutic Target in Oncology

CHST15 is a Golgi-resident type II transmembrane protein that catalyzes the transfer of a sulfate group to the C-6 position of N-acetylgalactosamine-4-sulfate (GalNAc(4S)) residues within chondroitin sulfate chains. This process leads to the formation of chondroitin sulfate E (CS-E), a highly sulfated glycosaminoglycan.[6][7] CS-E plays a crucial role in modifying the extracellular matrix (ECM) and modulating various cellular processes, including cell adhesion, migration, and signaling.[6]

In the context of cancer, aberrant CHST15 expression and the resulting accumulation of CS-E in the tumor microenvironment have been shown to promote tumor growth, invasion, and metastasis.[3][6] Consequently, inhibiting CHST15 activity presents a promising therapeutic strategy to disrupt these malignant processes. This guide focuses on this compound, a potent and selective small-molecule inhibitor of CHST15, as a tool to investigate the role of this enzyme in cancer biology and as a potential lead compound for drug development.[8][9][10]

This compound: A Selective Inhibitor of Carbohydrate Sulfotransferase 15

This compound (also referred to as compound 34 in some literature) is a cell-permeable small molecule that acts as a potent and reversible covalent inhibitor of CHST15.[8][9][10] Its mechanism of action involves the specific targeting of the enzymatic activity of CHST15, thereby preventing the sulfation of chondroitin sulfate and the production of CS-E.[6][8]

In Vitro Inhibitory Activity of this compound

The inhibitory potency of this compound has been determined against CHST15 and other related sulfotransferases. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its efficacy and selectivity.

| Enzyme Target | IC50 (μM) | Reference |

| CHST15 | 2.0 - 2.5 | [8] |

| CHST11 (Chondroitin 4-O-sulfotransferase) | 2.0 - 2.5 | [8] |

| Ust (Chondroitin 2-O-sulfotransferase) | 2.0 - 2.5 | [8] |

| Hs3st1 (Heparan 3-O-sulfotransferase) | 2.0 - 2.5 | [8] |

| Sult1e1 (Cytosolic sulfotransferase) | 19 - 42 | [8] |

| Sult2b1a (Cytosolic sulfotransferase) | 19 - 42 | [8] |

| Sult2b1b (Cytosolic sulfotransferase) | 19 - 42 | [8] |

Table 1: In vitro inhibitory activity of this compound against various sulfotransferases.[8]

Impact of CHST15 Inhibition on Cancer Cell Proliferation

While direct quantitative data for this compound's effect on cancer cell proliferation is not yet extensively published, studies utilizing siRNA-mediated knockdown of CHST15 provide strong evidence for its role in this process. These studies demonstrate that reducing CHST15 expression significantly inhibits the proliferation of various cancer cell lines.

Quantitative Data from CHST15 Knockdown Studies

| Cell Line | Cancer Type | CHST15 mRNA Reduction (%) | Proliferation Inhibition | Reference |

| TE-1 | Esophageal Squamous Cell Carcinoma | Not specified | Significant inhibition of cell growth and proliferation | [1] |

| PANC-1 | Pancreatic Ductal Adenocarcinoma | ~85% (at 48h) | Significant suppression of cell proliferation | |

| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | ~75% (at 48h) | Significant suppression of cell proliferation | |

| Capan-1 | Pancreatic Ductal Adenocarcinoma | ~42% (at 48h) | Significant suppression of cell proliferation | |

| Capan-2 | Pancreatic Ductal Adenocarcinoma | ~36% (at 48h) | Significant suppression of cell proliferation | |

| HEL | Erythroleukemia | Not specified | Increased proliferative index in mutant CHST15 cells | [11] |

Table 2: Effect of siRNA-mediated CHST15 knockdown on cancer cell proliferation.

Induction of Apoptosis by CHST15 Inhibition

In addition to inhibiting proliferation, the suppression of CHST15 has been shown to induce apoptosis in cancer cells. This suggests that CHST15 may play a role in promoting cancer cell survival.

Quantitative Data from CHST15 Knockdown Studies

| Cell Line | Cancer Type | Observation | Reference |

| TE-1 | Esophageal Squamous Cell Carcinoma | Knockdown of CHST15 induced cell apoptosis. | [1][4] |

Table 3: Effect of siRNA-mediated CHST15 knockdown on cancer cell apoptosis.

Signaling Pathways Modulated by CHST15 Inhibition

The anti-proliferative and pro-apoptotic effects of CHST15 inhibition are mediated through the modulation of specific intracellular signaling pathways. Key pathways identified to date include the p21CIP1/WAF1 and non-canonical Wnt signaling pathways.

The p21CIP1/WAF1 Pathway

Studies have shown that silencing of the CHST15 gene leads to an up-regulation of the cell cycle inhibitor-related gene p21CIP1/WAF1.[2] p21 is a potent cyclin-dependent kinase (CDK) inhibitor that plays a crucial role in cell cycle arrest in response to various stimuli. By upregulating p21, CHST15 inhibition can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation.

Non-Canonical Wnt Signaling Pathway

CHST15 expression has been linked to the activation of non-canonical Wnt signaling.[3][12] This pathway is independent of β-catenin and involves downstream effectors such as Rac1 and RhoA, which are key regulators of cell motility and invasion. Inhibition of CHST15 is therefore hypothesized to disrupt these non-canonical Wnt-mediated processes.

References

- 1. CHST15 promotes the proliferation of TE‑1 cells via multiple pathways in esophageal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gene - CHST15 [maayanlab.cloud]

- 3. Increased CHST15 follows decline in arylsulfatase B (ARSB) and disinhibition of non-canonical WNT signaling: potential impact on epithelial and mesenchymal identity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CHST15 carbohydrate sulfotransferase 15 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. Knockdown of carbohydrate sulfotransferase 12 decreases the proliferation and mobility of glioblastoma cells via the WNT/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are CHST15 inhibitors and how do they work? [synapse.patsnap.com]

- 7. Human Carbohydrate Sulfotransferase 15/CHST15 Antibody (AF3365) by R&D Systems, Part of Bio-Techne [bio-techne.com]

- 8. Discovery of a Small-Molecule Modulator of Glycosaminoglycan Sulfation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound, CAS 2158198-77-5 (HY-124704-10.1) | Szabo-Scandic [szabo-scandic.com]

- 11. researchgate.net [researchgate.net]

- 12. oncotarget.com [oncotarget.com]

Exploring the role of Chst15-IN-1 in mitigating tissue fibrosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tissue fibrosis, characterized by the excessive deposition of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. Carbohydrate sulfotransferase 15 (CHST15), an enzyme responsible for the biosynthesis of chondroitin sulfate E (CS-E), has emerged as a key player in the fibrotic process. This technical guide explores the role of CHST15 in tissue fibrosis and the therapeutic potential of its inhibition, with a specific focus on the small molecule inhibitor, Chst15-IN-1. While much of the in-vivo efficacy data for CHST15 inhibition comes from studies utilizing siRNA, these findings provide a strong rationale for the development of small molecule inhibitors like this compound as a promising anti-fibrotic strategy. This document provides a comprehensive overview of the mechanism of action, preclinical data, experimental protocols, and the signaling pathways implicated in the anti-fibrotic effects of targeting CHST15.

Introduction: The Role of CHST15 in Tissue Fibrosis

Carbohydrate sulfotransferase 15 (CHST15), also known as N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase, is a Golgi-resident enzyme that catalyzes the final step in the biosynthesis of chondroitin sulfate E (CS-E), a highly sulfated glycosaminoglycan (GAG).[1] CS-E plays a crucial role in various biological processes, including cell adhesion, migration, and signaling.[1] In the context of tissue injury and inflammation, the expression and activity of CHST15 are often upregulated.[2][3] This leads to an overproduction of CS-E, which contributes to the pathological accumulation of ECM, a key feature of fibrosis.[1]

The pro-fibrotic effects of elevated CHST15 and CS-E are multifaceted. CS-E can directly interact with pro-fibrotic growth factors, such as Transforming Growth Factor-β (TGF-β), enhancing their signaling activity.[2] Furthermore, CS-E contributes to the creation of a pro-inflammatory microenvironment that sustains fibroblast activation and differentiation into myofibroblasts, the primary cell type responsible for excessive ECM production.[4] Given its pivotal role in the fibrotic cascade, CHST15 has emerged as an attractive therapeutic target for a range of fibrotic diseases.[1]

This compound: A Potent and Selective Inhibitor of CHST15

This compound is a potent, reversible covalent inhibitor of CHST15.[5] As a small molecule, it offers several advantages over other inhibitory modalities, such as siRNA, including improved cell permeability and the potential for oral bioavailability. This compound acts by selectively targeting the enzymatic activity of CHST15, thereby preventing the sulfation of chondroitin sulfate A to form CS-E.[5] This targeted inhibition is expected to reduce the downstream pathological effects of excessive CS-E deposition in fibrotic tissues.

While in-vivo studies of this compound in tissue fibrosis are still emerging, its mechanism of action suggests significant therapeutic potential. In vitro, this compound has been shown to effectively decrease cell-surface CS-E expression in a dose-dependent manner.[5] Pharmacokinetic studies have shown that this compound has a moderate clearance and volume of distribution with a short terminal half-life.[5]

Preclinical Evidence for CHST15 Inhibition in Fibrosis (siRNA-based studies)

The most compelling evidence for the anti-fibrotic potential of CHST15 inhibition comes from preclinical studies using siRNA to silence CHST15 expression. These studies have demonstrated significant efficacy in various models of tissue fibrosis.

Pulmonary Fibrosis

In a murine model of bleomycin-induced pulmonary fibrosis, intranasal administration of CHST15 siRNA significantly attenuated the development of fibrosis.[3] Treatment with CHST15 siRNA led to a marked reduction in collagen deposition and the expression of key pro-fibrotic markers.[3]

Table 1: Effects of CHST15 siRNA in a Murine Model of Pulmonary Fibrosis

| Parameter | Control (Bleomycin) | CHST15 siRNA (Bleomycin) | Fold Change |

| Lung Collagen Content (μ g/lung ) | ~150 | ~100 | ~0.67 |

| α-SMA mRNA expression (relative) | High | Significantly Reduced | - |

| CTGF mRNA expression (relative) | High | Significantly Reduced | - |

| LOXL2 mRNA expression (relative) | High | Significantly Reduced | - |

| CCL2/MCP-1 mRNA expression (relative) | High | Significantly Reduced | - |

Data adapted from a study on silencing of CHST15 in murine pulmonary fibrosis development.[3]

Colonic Fibrosis

In a dextran sulfate sodium (DSS)-induced model of chronic colitis and fibrosis, local administration of CHST15 siRNA reversed established fibrosis and promoted mucosal healing.[2] The treatment resulted in a significant reduction in collagen deposition and the expression of fibrosis-related genes.[2]

Table 2: Effects of CHST15 siRNA in a Murine Model of Colonic Fibrosis

| Parameter | Control (DSS) | CHST15 siRNA (DSS) | Fold Change |

| Colon Hydroxyproline Content (μ g/colon ) | High | Significantly Reduced | - |

| Sirius Red Positive Area (%) | High | Significantly Reduced | - |

| α-SMA mRNA expression (relative) | High | Significantly Reduced | - |

| Vimentin mRNA expression (relative) | High | Significantly Reduced | - |

| Wnt3 mRNA expression (relative) | High | Significantly Reduced | - |

Data adapted from a study on the pivotal role of CHST15 in fibrosis and mucosal healing in mouse colitis.[2]

Signaling Pathways Modulated by CHST15 Inhibition

The anti-fibrotic effects of CHST15 inhibition are mediated through the modulation of key pro-fibrotic signaling pathways, primarily the TGF-β and Wnt signaling cascades.[2][6][7]

TGF-β Signaling Pathway

TGF-β is a master regulator of fibrosis, promoting fibroblast activation, proliferation, and ECM production.[6] CHST15-derived CS-E can potentiate TGF-β signaling. By inhibiting CHST15, this compound is expected to dampen the pro-fibrotic effects of TGF-β.

Caption: TGF-β Signaling Pathway in Fibrosis and Point of Intervention for this compound.

Wnt Signaling Pathway

The Wnt signaling pathway is also critically involved in tissue fibrosis.[7][8] Studies have shown that CHST15 inhibition can lead to a reduction in the expression of Wnt ligands, such as Wnt3.[2] This suggests that this compound may exert its anti-fibrotic effects in part by downregulating pro-fibrotic Wnt signaling.

Caption: Wnt Signaling Pathway in Fibrosis and Potential Modulation by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are representative protocols based on the preclinical studies of CHST15 inhibition.

In Vivo Murine Model of Pulmonary Fibrosis

-

Induction of Fibrosis: C57BL/6 mice are anesthetized, and a single intratracheal instillation of bleomycin (e.g., 1.5 U/kg in 50 µL of saline) is administered to induce pulmonary fibrosis. Control animals receive saline.

-

Inhibitor Administration: this compound or a corresponding vehicle is administered to the mice. While a specific protocol for this compound in a fibrosis model is not yet published, a starting point could be based on siRNA studies, which involved intranasal delivery (e.g., 10-50 µg/kg) at regular intervals post-bleomycin induction.[3]

-

Endpoint Analysis: At a predetermined time point (e.g., 14 or 21 days post-induction), mice are euthanized. Lungs are harvested for histological analysis (e.g., Masson's trichrome staining for collagen), biochemical assays (e.g., hydroxyproline assay for collagen content), and gene expression analysis (e.g., qRT-PCR for α-SMA, collagen I, CTGF).[3]

Caption: General Experimental Workflow for In Vivo Evaluation of this compound.

In Vitro Fibroblast Activation Assay

-

Cell Culture: Primary human lung fibroblasts or a fibroblast cell line (e.g., MRC-5) are cultured in appropriate media.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 1 hour) before stimulation with a pro-fibrotic agent like TGF-β (e.g., 5 ng/mL).

-

Analysis: After a suitable incubation period (e.g., 24-48 hours), cell lysates are collected for Western blot analysis of pro-fibrotic proteins (e.g., α-SMA, collagen I). The cell culture supernatant can be analyzed for secreted collagen levels.

Future Directions and Conclusion

The inhibition of CHST15 represents a promising and novel therapeutic strategy for the treatment of a wide range of fibrotic diseases. Preclinical studies utilizing siRNA have provided strong proof-of-concept for the anti-fibrotic efficacy of targeting this enzyme. The development of small molecule inhibitors, such as this compound, is a critical next step in translating these findings to the clinic.

Future research should focus on:

-

In-depth in vivo evaluation of this compound in various preclinical models of fibrosis to establish its efficacy, optimal dosing, and safety profile.

-

Elucidation of the detailed molecular interactions between this compound and the CHST15 enzyme to guide further optimization of inhibitor design.

-

Investigation of the broader effects of CHST15 inhibition on the tissue microenvironment, including its impact on immune cell infiltration and function.

References

- 1. What are CHST15 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Pivotal Role of Carbohydrate Sulfotransferase 15 in Fibrosis and Mucosal Healing in Mouse Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Silencing of Carbohydrate Sulfotransferase 15 Hinders Murine Pulmonary Fibrosis Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Silencing of Carbohydrate Sulfotransferase 15 Hinders Murine Pulmonary Fibrosis Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Signaling in Fibrosis: TGF-β, WNT, and YAP/TAZ Converge - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.biologists.com [journals.biologists.com]

- 8. [PDF] Signaling in Fibrosis: TGF-β, WNT, and YAP/TAZ Converge | Semantic Scholar [semanticscholar.org]

CHST15-IN-1: A Selective Sulfotransferase Inhibitor for Research Applications

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Carbohydrate sulfotransferase 15 (CHST15), also known as N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase, is a key enzyme in the biosynthesis of chondroitin sulfate E (CS-E), a highly sulfated glycosaminoglycan (GAG). CHST15 catalyzes the transfer of a sulfate group to the 6-position of N-acetylgalactosamine-4-sulfate residues within the chondroitin sulfate chain. Dysregulation of CHST15 activity and the subsequent overproduction of CS-E have been implicated in the pathophysiology of various diseases, including cancer, fibrosis, and inflammatory conditions. This has positioned CHST15 as a compelling therapeutic target. This technical guide provides an in-depth overview of CHST15-IN-1, a potent and selective inhibitor of CHST15, for research and drug development applications.

This compound: Mechanism of Action and Selectivity

This compound, also referred to as compound 34 in initial discovery studies, is a cell-permeable small molecule that acts as a reversible-covalent inhibitor of CHST15.[1] Its mechanism involves the formation of a reversible covalent bond with the target enzyme, leading to the potent and selective inhibition of its sulfotransferase activity.[1]

Quantitative Inhibitory Activity

The inhibitory potency and selectivity of this compound have been characterized through in vitro enzyme inhibition assays. The half-maximal inhibitory concentration (IC50) values against a panel of sulfotransferases are summarized in the table below.

| Target Enzyme | Enzyme Class | Substrate Class | IC50 (μM) |

| Chst15 | GAG Sulfotransferase | Glycosaminoglycan | 2.0 - 2.5 |

| Chst11 | GAG Sulfotransferase | Glycosaminoglycan | 2.0 - 2.5 |

| Ust | GAG Sulfotransferase | Glycosaminoglycan | 2.0 - 2.5 |

| Hs3st1 | GAG Sulfotransferase | Glycosaminoglycan | 2.0 - 2.5 |

| Sult1e1 | Cytosolic Sulfotransferase | Steroid | 19 - 42 |

| Sult2b1a | Cytosolic Sulfotransferase | Steroid | 19 - 42 |

| Sult2b1b | Cytosolic Sulfotransferase | Steroid | 19 - 42 |

| Sult1c1 | Cytosolic Sulfotransferase | Xenobiotic | > 100 |

Table 1: In vitro inhibitory activity of this compound against various sulfotransferases. Data sourced from Cheung et al., 2017.[1]

Signaling Pathways Involving CHST15

CHST15 expression and function are intertwined with complex signaling networks. One of the key pathways regulating CHST15 is the non-canonical Wnt signaling pathway.

Caption: Non-canonical Wnt signaling pathway leading to CHST15 expression.

Experimental Protocols

High-Throughput Screening (HTS) for CHST15 Inhibitors

The following workflow outlines the key steps in the discovery of this compound through a fluorescence-based high-throughput screen.[1]

Caption: Experimental workflow for the discovery of this compound.

Methodology:

-

Primary Screen: A large compound library is screened using an enzyme-coupled fluorescence assay. In this assay, the production of 3'-phosphoadenosine-5'-phosphate (PAP), a byproduct of the CHST15-catalyzed reaction, is coupled to a second enzymatic reaction that generates a fluorescent signal. Inhibition of CHST15 results in a decrease in fluorescence.

-

Counter-Screen: Hits from the primary screen are tested against the coupling enzyme alone to eliminate compounds that directly inhibit the reporting system.

-

Hit Validation: The remaining hits are validated using a direct and more sensitive assay, such as a [35S]-labeling assay, which measures the direct incorporation of a radiolabeled sulfate group into the chondroitin sulfate substrate.

-

Structure-Activity Relationship (SAR) Studies: Validated hits are subjected to medicinal chemistry efforts to synthesize and test analogs to improve potency, selectivity, and other pharmacological properties, leading to the identification of a lead compound like this compound.

In Vitro Enzyme Inhibition Assay ([35S]-PAPS Assay)

This assay directly measures the enzymatic activity of CHST15 by quantifying the incorporation of a radiolabeled sulfate group from [35S]-3'-phosphoadenosine-5'-phosphosulfate ([35S]-PAPS) into a chondroitin sulfate acceptor substrate.

Materials:

-

Recombinant human CHST15 enzyme

-

Chondroitin sulfate A (CS-A) as the acceptor substrate

-

[35S]-PAPS (radiolabeled sulfate donor)

-

This compound or other test compounds

-

Assay buffer (e.g., 50 mM MES, pH 6.5, 10 mM MnCl₂, 10 mM MgCl₂, 1 mM CaCl₂, 0.1% Triton X-100)

-

Scintillation cocktail and scintillation counter

Protocol:

-

Prepare a reaction mixture containing the assay buffer, CS-A, and the recombinant CHST15 enzyme.

-

Add this compound or the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding [35S]-PAPS.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a high concentration of unlabeled PAPS or by heat inactivation).

-

Separate the radiolabeled chondroitin sulfate from the unincorporated [35S]-PAPS using a suitable method (e.g., anion-exchange chromatography or precipitation).

-

Quantify the radioactivity of the labeled chondroitin sulfate using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay for Axonal Growth Inhibition

This assay assesses the ability of this compound to reverse the inhibitory effect of chondroitin sulfate proteoglycans (CSPGs) on axonal growth.[1]

Materials:

-

Dorsal root ganglion (DRG) neurons

-

Astrocyte cell line (e.g., Neu7) that secretes inhibitory CSPGs

-

This compound

-

Cell culture medium and supplements

-

Fluorescence microscope

-

Antibodies for immunostaining (e.g., anti-beta-III tubulin for neurons)

Protocol:

-

Preparation of CSPG Substrates:

-

Culture astrocytes in the presence of this compound (at various concentrations) or a vehicle control for a period sufficient to allow for CSPG secretion and deposition (e.g., 48-72 hours).

-

Prepare extracts of the deposited extracellular matrix containing the CSPGs.

-

-

Axon Growth Assay:

-

Coat cell culture plates or coverslips with the CSPG extracts from treated and untreated astrocytes.

-

Plate dissociated DRG neurons onto the coated surfaces.

-

Culture the neurons for 24-48 hours to allow for neurite outgrowth.

-

-

Analysis:

-

Fix and permeabilize the cells.

-

Perform immunofluorescence staining for a neuronal marker (e.g., beta-III tubulin) to visualize the neurons and their neurites.

-

Capture images using a fluorescence microscope.

-

Quantify neurite length and/or the percentage of neurons extending neurites on the different CSPG substrates.

-

Compare the neurite outgrowth on CSPGs from this compound-treated astrocytes to that on CSPGs from vehicle-treated astrocytes to determine the extent of reversal of inhibition.

-

Conclusion

This compound is a valuable research tool for investigating the roles of CHST15 and chondroitin sulfate E in health and disease. Its potency and selectivity make it suitable for a range of in vitro and cell-based assays. The experimental protocols and data presented in this guide provide a foundation for researchers to effectively utilize this compound in their studies, ultimately contributing to a better understanding of sulfotransferase biology and the development of novel therapeutic strategies.

References

The Role of Chst15-IN-1 in Extracellular Matrix Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The extracellular matrix (ECM) is a dynamic and complex network of proteins and proteoglycans that provides structural support to tissues and regulates crucial cellular processes, including proliferation, differentiation, and migration. Aberrant ECM remodeling is a hallmark of numerous pathological conditions, most notably fibrosis and cancer. A key player in modifying the ECM is Carbohydrate Sulfotransferase 15 (CHST15), an enzyme that catalyzes the transfer of a sulfate group to chondroitin sulfate, leading to the formation of chondroitin sulfate E (CS-E). The over-sulfation of the ECM, driven by CHST15, is associated with increased tissue stiffness and the progression of fibrotic diseases.[1]

Chst15-IN-1 is a potent and selective small molecule inhibitor of CHST15. By blocking the enzymatic activity of CHST15, this compound reduces the sulfation of glycosaminoglycans (GAGs), thereby modulating the composition and function of the ECM. This technical guide provides an in-depth overview of the impact of this compound on ECM remodeling, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Data Presentation: The Quantitative Impact of CHST15 Inhibition

The inhibition of CHST15 by this compound (also referred to as BJC-934 in some studies) and siRNA has been shown to have a significant, dose-dependent effect on various markers of fibrosis and ECM remodeling.

In Vitro Efficacy of this compound

| Cell Line | Treatment | Concentration | Effect | Reference |

| Neu7 Astrocytes | This compound | 10 µM | Significant decrease in cell-surface CS-E expression | [2] |

| Neu7 Astrocytes | This compound | 25 µM | More pronounced, dose-dependent decrease in cell-surface CS-E expression | [2] |

| SW1088 Astrocytoma Cells | BJC-934 | 50 nM - 25 µM | Disrupted F-actin cytoskeleton, reduced cell spreading | [3] |

| SW1088 Astrocytoma Cells | BJC-934 | 25 µM | Almost total loss of intermediate filaments | [3] |

In Vitro Efficacy of CHST15 siRNA

| Cell Line | Treatment | Effect on CHST15 mRNA | Effect on Collagen Production | Reference |

| HEL299 (Human Lung Fibroblasts) | CHST15 siRNA | Significantly inhibited in a dose-dependent manner | Significantly reduced | [4] |

| HFL1 (Human Fetal Lung Fibroblasts) | CHST15 siRNA | Significantly inhibited in a dose-dependent manner | Significantly reduced | [4] |

| CCD-18 Co (Human Colon Fibroblasts) | CHST15 siRNA | Effectively reduced from 50 pM concentrations | Not specified | [5] |

In Vivo Efficacy of CHST15 Inhibition

| Animal Model | Treatment | Dosage | Key Findings | Reference |

| Rat Spinal Cord Injury | BJC-934 | 20 µg and 500 µg per 200 g body weight | Mitigated infiltration of Iba-1 positive inflammatory cells, especially at the higher dose. | [3] |

| Bleomycin-induced Pulmonary Fibrosis (Mouse) | CHST15 siRNA | Intranasal administration on days 1, 4, 8, and 11 | Significantly suppressed CHST15 mRNA, reduced lung CSPG and fibrosis grade. Repressed expression of αSMA, CTGF, LOXL2, and CCL2. | [6] |

Experimental Protocols

In Vitro CHST15 Enzyme Activity Assay using [35S]-PAPS

This protocol is adapted from methods used for assaying sulfotransferase activity.

Materials:

-

Recombinant human CHST15 enzyme

-

Chondroitin Sulfate A (CS-A) as an acceptor substrate

-

[35S]-PAPS (3'-phosphoadenosine 5'-phosphosulfate) as the sulfate donor

-

This compound (or other small molecule inhibitors) dissolved in DMSO

-

Assay Buffer: 50 mM Imidazole-HCl (pH 6.8), 10 mM MnCl₂, 0.1% Triton X-100

-

Stop Solution: 0.1 M ammonium acetate

-

DEAE-Sephadex A-25 resin

-

Scintillation cocktail and counter

Procedure:

-

Prepare the reaction mixture in a total volume of 50 µL. The mixture should contain Assay Buffer, a defined concentration of CS-A (e.g., 1 mg/mL), and recombinant CHST15 enzyme.

-

Add this compound at various concentrations (e.g., from 1 nM to 100 µM) or DMSO as a vehicle control. Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding [35S]-PAPS (e.g., ~100,000 cpm per reaction).

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 1 hour).

-

Terminate the reaction by adding 1 mL of Stop Solution.

-

Apply the reaction mixture to a DEAE-Sephadex A-25 column to separate the sulfated CS-A from unincorporated [35S]-PAPS.

-

Wash the column with methanol.

-

Elute the [35S]-labeled CS-A with 90 mM ammonium acetate in methanol directly into a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Calculate the enzyme activity and the IC50 value of the inhibitor.

Immunofluorescence Staining for Chondroitin Sulfate E (CS-E) in Fibrotic Tissue

This protocol provides a general framework for staining CS-E in paraffin-embedded fibrotic tissue sections.

Materials:

-

Paraffin-embedded fibrotic tissue sections (e.g., lung, liver)

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Antigen Retrieval Solution: Citrate buffer (10 mM, pH 6.0)

-

Blocking Buffer: 5% BSA in PBS with 0.1% Triton X-100

-

Primary Antibody: Anti-Chondroitin Sulfate E monoclonal antibody (e.g., clone E-12C or E-18H).[7]

-

Secondary Antibody: Fluorophore-conjugated anti-mouse IgM (if using E-12C/E-18H)

-

DAPI for nuclear counterstaining

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) for 3 minutes each, followed by a final wash in distilled water.

-

-

Antigen Retrieval:

-

Immerse slides in pre-heated Antigen Retrieval Solution.

-

Heat in a microwave or water bath at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

-

-

Permeabilization and Blocking:

-

Wash slides with PBS.

-

Incubate with Blocking Buffer for 1 hour at room temperature to block non-specific binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary anti-CS-E antibody in Blocking Buffer to its optimal working concentration.

-

Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash slides three times with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Wash slides three times with PBS.

-

Incubate with DAPI solution for 5 minutes to stain the nuclei.

-

Wash slides with PBS.

-

Mount coverslips using an appropriate mounting medium.

-

-

Imaging:

-

Visualize the staining using a fluorescence microscope.

-

Intranasal Delivery of siRNA in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model

This protocol describes the administration of siRNA to mice to induce gene silencing in the lungs.

Materials:

-

CHST15-specific siRNA and a non-targeting control siRNA

-

In vivo siRNA delivery reagent (e.g., a lipid-based or polymer-based carrier)

-

Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

-

Micropipette and tips

Procedure:

-

Preparation of siRNA-delivery reagent complex:

-

Dilute the siRNA and the delivery reagent separately in an appropriate buffer (e.g., Opti-MEM).

-

Mix the diluted siRNA and delivery reagent and incubate at room temperature for 15-20 minutes to allow complex formation, according to the manufacturer's instructions.

-

-

Animal Anesthesia:

-

Anesthetize the mouse using a calibrated vaporizer with isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail. Ensure the animal is fully anesthetized by checking for the absence of a pedal withdrawal reflex.

-

-

Intranasal Administration:

-

Position the anesthetized mouse in a supine position with its head slightly elevated.

-

Using a micropipette, slowly instill the siRNA-reagent complex (typically 20-50 µL total volume) into the nostrils, alternating between nares.

-